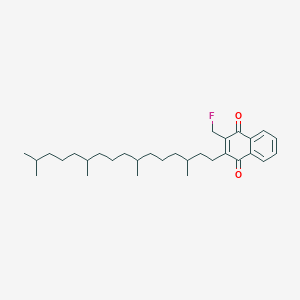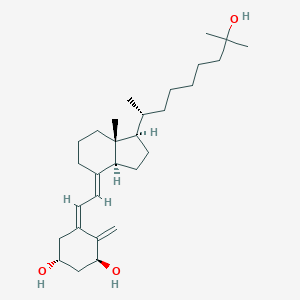
2-Aminooxetanocin A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Aminooxetanocin A is a natural product that is isolated from the soil bacterium Streptomyces clavuligerus. It is a potent inhibitor of bacterial cell wall synthesis and has been extensively studied for its potential use as an antibiotic.
Mecanismo De Acción
2-Aminooxetanocin A inhibits bacterial cell wall synthesis by targeting the enzyme UDP-N-acetylmuramyl-pentapeptide synthetase, which is essential for the formation of the bacterial cell wall. By inhibiting this enzyme, 2-Aminooxetanocin A prevents the formation of the bacterial cell wall, leading to bacterial death.
Biochemical and Physiological Effects:
2-Aminooxetanocin A has been shown to have significant biochemical and physiological effects on bacteria. It inhibits bacterial growth and division, leading to bacterial death. It has also been shown to have antiviral and antitumor properties, although the exact mechanisms of these effects are not yet fully understood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-Aminooxetanocin A in lab experiments is its potent antibacterial activity against a wide range of bacteria, including multidrug-resistant strains. However, the synthesis of 2-Aminooxetanocin A is challenging, and only a few research groups have successfully synthesized it. Additionally, the exact mechanisms of its antiviral and antitumor effects are not yet fully understood, and further research is needed in these areas.
Direcciones Futuras
There are several future directions for research on 2-Aminooxetanocin A. One area of research could be the development of more efficient synthesis methods for 2-Aminooxetanocin A. Another area of research could be the investigation of its antiviral and antitumor properties, with the aim of developing new therapies for viral infections and cancer. Additionally, further research could be conducted to better understand the mechanisms of action of 2-Aminooxetanocin A, which could lead to the development of more potent and selective antibacterial agents.
Métodos De Síntesis
The synthesis of 2-Aminooxetanocin A is a complex multi-step process that involves the use of several reagents and catalysts. The first step involves the preparation of the oxetanocin intermediate, which is then converted to the 2-Aminooxetanocin A through a series of reactions. The synthesis of 2-Aminooxetanocin A is challenging, and only a few research groups have successfully synthesized it.
Aplicaciones Científicas De Investigación
2-Aminooxetanocin A has been extensively studied for its potential use as an antibiotic. It is a potent inhibitor of bacterial cell wall synthesis and has shown activity against a wide range of bacteria, including multidrug-resistant strains. In addition to its antibacterial activity, 2-Aminooxetanocin A has also been investigated for its antiviral and antitumor properties.
Propiedades
Número CAS |
113296-23-4 |
|---|---|
Nombre del producto |
2-Aminooxetanocin A |
Fórmula molecular |
C10H14N6O3 |
Peso molecular |
266.26 g/mol |
Nombre IUPAC |
[(2R,3R,4S)-2-(2,6-diaminopurin-9-yl)-4-(hydroxymethyl)oxetan-3-yl]methanol |
InChI |
InChI=1S/C10H14N6O3/c11-7-6-8(15-10(12)14-7)16(3-13-6)9-4(1-17)5(2-18)19-9/h3-5,9,17-18H,1-2H2,(H4,11,12,14,15)/t4-,5-,9-/m1/s1 |
Clave InChI |
LHGZHHAMKUXUME-UDJQAZALSA-N |
SMILES isomérico |
C1=NC2=C(N=C(N=C2N1[C@H]3[C@@H]([C@H](O3)CO)CO)N)N |
SMILES |
C1=NC2=C(N=C(N=C2N1C3C(C(O3)CO)CO)N)N |
SMILES canónico |
C1=NC2=C(N=C(N=C2N1C3C(C(O3)CO)CO)N)N |
Otros números CAS |
132077-74-8 |
Sinónimos |
2-amino-OXT-A 2-aminooxetanocin A |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





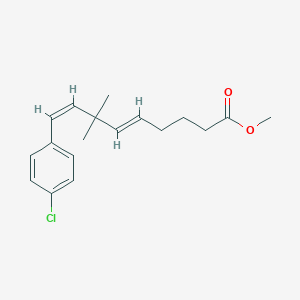
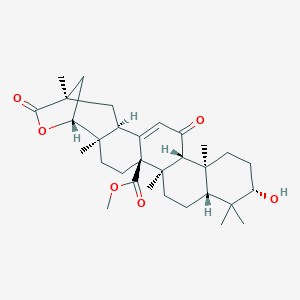

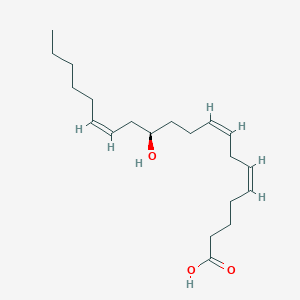
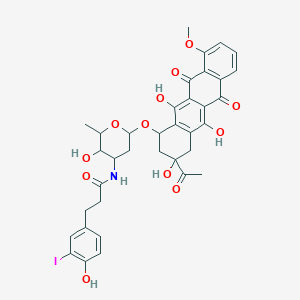
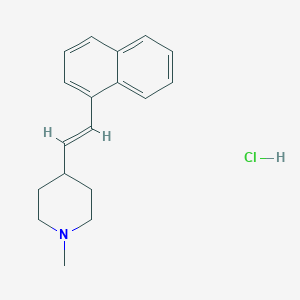
![methyl (1R,2R,4S)-4-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7,10,12-pentahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate](/img/structure/B218996.png)
